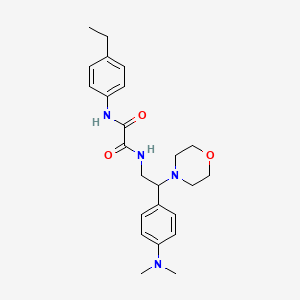
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-ethylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups. It contains a dimethylamino phenyl group, a morpholinoethyl group, and an ethylphenyl group, all connected by an oxalamide moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The dimethylamino group would introduce electron-donating properties, while the oxalamide moiety would likely have electron-withdrawing characteristics .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the dimethylamino group could potentially make the compound a target for reactions involving electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用
Chemical Synthesis and Structural Analysis
The synthesis of compounds related to N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-ethylphenyl)oxalamide has been a subject of interest in the development of novel chemical entities. For instance, the synthesis and characterization of compounds incorporating morpholine structures and their complexation with metals such as palladium(II) and mercury(II) have been reported. These syntheses often involve innovative reactions that expand the utility of morpholine derivatives in creating complex molecules with potential biological activities or material applications (Singh et al., 2000).
Pharmacological Potential
While avoiding details on drug use and side effects, research has indicated that morpholine derivatives exhibit a wide range of biological activities, which might be leveraged in therapeutic applications. For example, studies on morpholine-containing compounds have shown promise in areas such as antifungal activity, highlighting the chemical's potential in addressing fungal infections (Bardiot et al., 2015).
Material Science Applications
In the realm of materials science, morpholine derivatives have been explored for their potential in creating innovative materials with unique properties. For instance, the synthesis and application of polymers derived from morpholine structures for interactions with biological molecules like DNA or for creating responsive materials illustrate the versatility of these compounds. These materials could have applications ranging from biomedical engineering to the development of smart materials with environmental sensitivity (Sobolčiak et al., 2013).
Chemical Sensors and Probes
Research into morpholine derivatives has also extended into the development of chemical sensors and probes, where the unique chemical properties of these compounds are utilized to detect specific ions or molecules. This application demonstrates the potential of this compound related compounds in analytical chemistry, environmental monitoring, and diagnostic assays (Das et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-4-18-5-9-20(10-6-18)26-24(30)23(29)25-17-22(28-13-15-31-16-14-28)19-7-11-21(12-8-19)27(2)3/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEQLZJMMLEINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

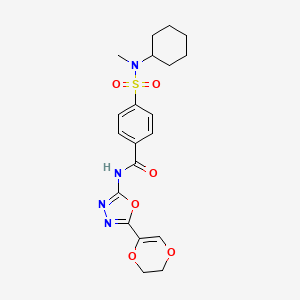
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-phenylbutanamide](/img/structure/B2756865.png)
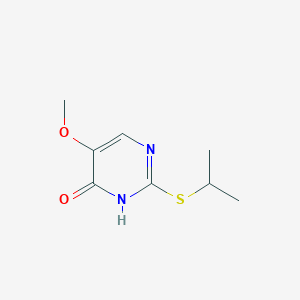
![2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2756869.png)
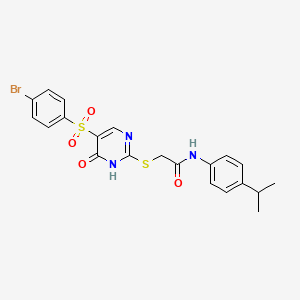
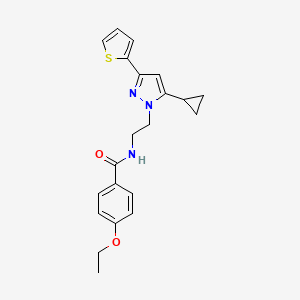
![4-[(4-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2756872.png)

![3-cyclopropyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2756875.png)
![ethyl (5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)acetate](/img/structure/B2756877.png)
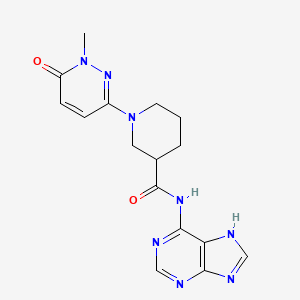

![ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2756882.png)
![N-(2-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2756883.png)